![molecular formula C18H18N2O4 B2730101 4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate CAS No. 331460-58-3](/img/structure/B2730101.png)

4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

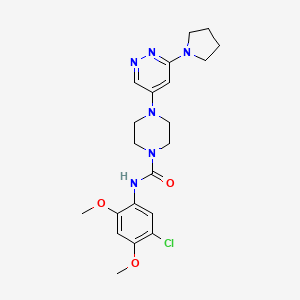

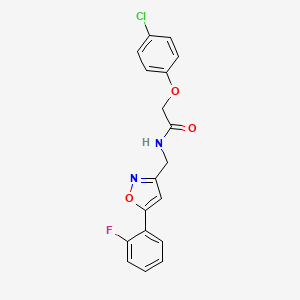

“4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate” is a chemical compound with the molecular formula C18H18N2O4 . It is also known as 4-[(E)-[(3-nitrophenyl)methylidene]amino]phenyl 2,2-dimethylpropanoate .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an aromatic ring attached to a pivalate group through an amino linkage . The molecular weight of this compound is 326.35 .Scientific Research Applications

Thermochemistry and Conformational Polymorphism

One study detailed the thermochemistry and conformational polymorphism of a hexamorphic crystal system related to 4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate. The study highlights the impact of molecular conformation on the thermodynamic stability of polymorphs, revealing how different conformations lead to variations in crystal colors and stability relationships, determined through solid-state conversions and calorimetric data. This research underlines the significance of conformational polymorphism in understanding the physical properties of materials (Lian Yu et al., 2000).

Azo Polymers for Optical Storage

Another investigation focused on the synthesis and copolymerization of nitrophenyl derivatives for reversible optical storage applications. This study showcases how interactions between azo and side groups in copolymers lead to shifts in absorption maxima and photoinduced birefringence, pointing to the potential of these materials in optical data storage technologies (X. Meng et al., 1996).

Crystal and Molecular Structures

Research on the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and its derivatives has provided insights into the influence of molecular arrangement on material properties. This work discusses the crystallographic data and the spatial arrangement of molecules, which are crucial for understanding the chemical reactivity and physical properties of these compounds (F. Iwasaki et al., 1988).

Transparent Aromatic Polyimides

A study on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to this compound, highlights the development of materials with high refractive indices and low birefringence. These properties make such polyimides valuable for applications requiring optical clarity and stability (P. Tapaswi et al., 2015).

Intramolecular Electron Transfer in Photochemistry

Explorations into intramolecular electron transfer in the photochemistry of nitrophenyldihydropyridines have shed light on the mechanisms underlying photolabile drug behavior. This research elucidates the process of electron transfer leading to charge-separated species and highlights the potential of these compounds in designing new photoinduced electron-transfer systems (E. Fasani et al., 2006).

Properties

IUPAC Name |

[4-[(3-nitrophenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-18(2,3)17(21)24-16-9-7-14(8-10-16)19-12-13-5-4-6-15(11-13)20(22)23/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBHFUMDMMHIKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(Pyrrolidin-1-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene](/img/structure/B2730018.png)

![N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2730019.png)

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2730022.png)

![4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730028.png)

![(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2730033.png)

![2-(3,4-dimethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2730039.png)

![4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate](/img/structure/B2730040.png)